N'-hexanoyl-3-methylbenzohydrazide
Description
N'-Hexanoyl-3-methylbenzohydrazide is a hydrazide derivative characterized by a 3-methylbenzohydrazide backbone substituted with a hexanoyl group at the N' position. Structurally, it consists of a benzene ring with a methyl group at the 3-position and a hydrazide moiety (-NH-NH-) linked to a hexanoyl chain (C6H11CO-). This compound belongs to a broader class of benzohydrazides, which are widely studied for their diverse applications in medicinal chemistry, catalysis, and material science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
N'-hexanoyl-3-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-5-9-13(17)15-16-14(18)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIRVMFMXXKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hexanoyl-3-methylbenzohydrazide typically involves the reaction of hexanoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-hexanoyl-3-methylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production time.
Chemical Reactions Analysis
Types of Reactions
N’-hexanoyl-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of N’-hexanoyl-3-methylbenzohydrazide.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
N’-hexanoyl-3-methylbenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-hexanoyl-3-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
N'-Benzoyl-3-Methylbenzohydrazide (CAS 108013-58-7)
- Structure: Differs by substitution of the hexanoyl group with a benzoyl (C6H5CO-) group.
- Synthesis : Achieved via condensation of 3-methylbenzohydrazide with benzaldehyde derivatives, yielding up to 93% under optimized conditions .
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-Trimethoxybenzohydrazide
- Structure : Features a 3,4,5-trimethoxybenzohydrazide backbone with a 2-hydroxybenzylidene substituent.
- Properties : Exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .
- Comparison: The methoxy groups increase electron density on the benzene ring, altering reactivity in metal-catalyzed C–H functionalization compared to the methyl group in N'-hexanoyl-3-methylbenzohydrazide .
3-Nitro-N'-(3-Nitrobenzylidene)benzohydrazide (CAS 20167-49-1)
Physicochemical and Functional Properties
| Compound | Molecular Weight | Key Functional Groups | Hydrogen Bonding | Reactivity Profile |
|---|---|---|---|---|
| This compound | ~278.34 g/mol | Aliphatic hexanoyl, methyl | Moderate H-bond donors | Base-sensitive hydrolysis |
| N'-Benzoyl-3-methylbenzohydrazide | 254.29 g/mol | Aromatic benzoyl, methyl | Strong π-π interactions | Electrophilic substitution |
| 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide | 338.25 g/mol | Nitro groups | Weak H-bonding | Oxidative/reductive pathways |
- Lipophilicity: The hexanoyl chain in this compound increases lipophilicity (logP ~3.5) compared to benzoyl (logP ~2.8) or nitro-substituted analogs (logP ~1.9), impacting membrane permeability .
- Thermal Stability : Nitro-substituted analogs exhibit lower thermal stability due to explosive tendencies, whereas aliphatic chains enhance flexibility and melting point depression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
